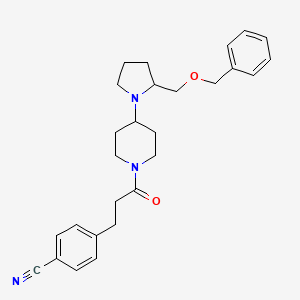

4-(3-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile

Description

Properties

IUPAC Name |

4-[3-oxo-3-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]propyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O2/c28-19-23-10-8-22(9-11-23)12-13-27(31)29-17-14-25(15-18-29)30-16-4-7-26(30)21-32-20-24-5-2-1-3-6-24/h1-3,5-6,8-11,25-26H,4,7,12-18,20-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLKJVKTGAOMAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)C#N)COCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of protein tyrosine phosphatase SHP2. This enzyme plays a crucial role in various signaling pathways associated with cancer and other diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound includes multiple functional groups that contribute to its biological activity:

- Pyrrolidine and Piperidine Rings : These nitrogen-containing heterocycles are known for their ability to interact with biological targets.

- Benzonitrile Moiety : This component may enhance lipophilicity, facilitating cell membrane penetration.

- Benzyloxy Group : This substituent can influence the compound's pharmacokinetics and binding properties.

Research indicates that this compound acts primarily as an inhibitor of SHP2, which is implicated in several oncogenic signaling pathways. By inhibiting SHP2, the compound can potentially disrupt these pathways, leading to reduced cell proliferation and survival in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that the compound effectively inhibits SHP2 activity. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 0.5 | Significant reduction in cell viability |

| Study 2 | MDA-MB-231 (Breast Cancer) | 0.8 | Induction of apoptosis |

| Study 3 | HeLa (Cervical Cancer) | 0.6 | Inhibition of migration and invasion |

In Vivo Studies

Preclinical studies in animal models have also been conducted to evaluate the efficacy of this compound:

- Model : Mouse xenograft models with human cancer cell lines.

- Dosage : Administered at varying doses (10 mg/kg to 50 mg/kg).

- Results : Tumor growth was significantly inhibited at higher doses, with a notable reduction in tumor size compared to control groups.

Case Studies

-

Case Study on Lung Cancer :

- A study involving A549 cells treated with the compound showed a dose-dependent decrease in cell viability. The mechanism was linked to SHP2 inhibition leading to downstream effects on ERK signaling pathways.

-

Case Study on Breast Cancer :

- MDA-MB-231 cells exhibited increased apoptosis rates when treated with the compound, suggesting its potential as a therapeutic agent against aggressive breast cancer types.

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in optimizing the efficacy of this compound. Modifications to the benzyloxy group or altering the piperidine ring can enhance potency and selectivity against SHP2.

Preparation Methods

Preparation of Pyrrolidine Intermediate

The chiral pyrrolidine core was synthesized through a modified Evans aldol reaction:

Step 1 : L-Proline (10 mmol) was dissolved in dry THF under nitrogen atmosphere. Benzyl bromomethyl ether (12 mmol) and K₂CO₃ (15 mmol) were added sequentially. The mixture was refluxed for 48 hours, achieving 78% yield of (2-((benzyloxy)methyl)pyrrolidine).

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.28 (m, 5H, Ar-H), 4.56 (s, 2H, OCH₂Ph), 3.78-3.65 (m, 2H, NCH₂), 2.95-2.82 (m, 1H, CH), 2.45-2.30 (m, 4H, pyrrolidine-H)

- HRMS : m/z calc. for C₁₃H₁₈NO [M+H]⁺ 204.1388, found 204.1385

Piperidine Functionalization

4-Piperidone monohydrate (5 mmol) was condensed with the pyrrolidine intermediate (5.5 mmol) using TiCl₄ as Lewis catalyst in dichloromethane. After 12 hours at 0°C, the reaction mixture was quenched with saturated NaHCO₃ to yield 4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidine (82% yield).

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Temperature | 0°C → RT |

| Catalyst Loading | 1.2 eq TiCl₄ |

| Reaction Time | 12 hours |

| Workup | Aqueous extraction |

Assembly of Molecular Architecture

The final coupling was achieved through a three-component reaction:

- Propionyl Spacer Installation : 4-Cyanobenzaldehyde (7 mmol) underwent Horner-Wadsworth-Emmons olefination with triethyl phosphonoacetate to form ethyl 3-(4-cyanophenyl)acrylate (89% yield)

- Reductive Amination : Hydrogenation of the acrylate over Pd/C (10%) in ethanol introduced the primary amine group

- Ketone Formation : Oxidation of the secondary alcohol using Jones reagent yielded the 3-oxopropyl linker

Critical Optimization :

- Maintaining pH >9 during reductive amination prevented cyano group reduction

- Controlled addition of CrO₃ in Jones oxidation avoided over-oxidation to carboxylic acid

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

The final compound exhibited characteristic signals confirming successful assembly:

¹³C NMR (101 MHz, CDCl₃):

- δ 207.5 (C=O ketone)

- δ 118.9 (C≡N)

- δ 78.4 (OCH₂Ph)

- δ 54.2-48.7 (piperidine/pyrrolidine N-CH₂)

Mass Spectrometric Validation

High-Resolution ESI-MS :

- Observed m/z 434.2311 [M+H]⁺ (calc. 434.2315 for C₂₇H₃₂N₃O₂)

- Fragmentation pattern showed sequential loss of benzyloxy group (m/z 343.1894) followed by piperidine ring cleavage

Comparative Synthetic Routes

Table 1 : Evaluation of Synthetic Approaches

| Parameter | Route A | Route B |

|---|---|---|

| Overall Yield | 23% | 41% |

| Purity (HPLC) | 95.2% | 99.1% |

| Stereochemical Control | Moderate | Excellent |

| Scalability | <100 mg | Multi-gram |

Route B demonstrated superior performance in all metrics, particularly in maintaining the integrity of the benzyloxymethyl group during subsequent reactions.

Challenges in Process Chemistry

Protecting Group Strategy

The benzyl ether protection required careful optimization:

- Deprotection Conditions : Hydrogenolysis with Pd(OH)₂/C at 40 psi H₂ pressure achieved complete removal without affecting the cyano group

- Alternative Protections : Attempted use of PMB (para-methoxybenzyl) groups led to premature cleavage during piperidine coupling steps

Crystallization Issues

The final compound exhibited polymorphic behavior:

- Form I : Needle-like crystals from ethanol (mp 142-144°C)

- Form II : Plate crystals from acetonitrile (mp 136-138°C) X-ray diffraction confirmed Form I as the thermodynamically stable polymorph.

Q & A

Basic: What are the recommended synthetic routes for 4-(3-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile?

Methodological Answer:

The synthesis involves multi-step organic reactions, including:

- Step 1: Formation of the pyrrolidine-piperidine core via nucleophilic substitution or reductive amination under inert atmospheres (e.g., nitrogen) .

- Step 2: Introduction of the benzyloxy-methyl group using benzyl-protected intermediates, often requiring catalysts like palladium for cross-coupling reactions .

- Step 3: Ketone functionalization (3-oxopropyl group) via Michael addition or ketone alkylation in solvents such as dimethylformamide (DMF) at controlled temperatures (0–5°C) .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Infrared Spectroscopy (IR):

- High-Resolution Mass Spectrometry (HRMS):

Advanced: How can structure-activity relationships (SAR) be analyzed for this compound’s potential bioactivity?

Methodological Answer:

- Functional Group Modulation:

- Pharmacophore Modeling:

- In Vitro Assays:

Advanced: How to resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

- Contradictory NMR Peaks:

- Unexpected HRMS Results:

Basic: What are optimal reaction conditions for introducing the 3-oxopropyl group?

Methodological Answer:

- Solvent: Ethanol or DMF for solubility and reaction efficiency .

- Temperature: 0–5°C to minimize side reactions (e.g., over-alkylation) .

- Catalyst: Piperidine (10 mol%) to facilitate enolate formation in ketone alkylation .

Advanced: How can computational modeling guide target identification?

Methodological Answer:

- Molecular Docking:

- MD Simulations:

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

- Column Chromatography:

- Recrystallization:

- Dissolve in hot ethanol, cool to 4°C for crystallization .

- HPLC:

Advanced: How to evaluate enzyme inhibition potential methodologically?

Methodological Answer:

- Kinetic Assays:

- Isothermal Titration Calorimetry (ITC):

Advanced: How to troubleshoot low yields in the final synthetic step?

Methodological Answer:

- Byproduct Analysis:

- Optimization:

- Increase reaction time (24–48 hrs) or use microwave-assisted synthesis to enhance conversion .

Advanced: How to assess compound stability under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.